![molecular formula C13H10Cl3NO2S B10973114 N-benzyl-2,4,5-trichlorobenzenesulfonamide](/img/structure/B10973114.png)
N-benzyl-2,4,5-trichlorobenzenesulfonamide
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Overview
Description
N-benzyl-2,4,5-trichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4,5-trichlorobenzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,5-Trichlorobenzenesulfonyl chloride+Benzylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,4,5-trichlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.
Scientific Research Applications
Therapeutic Applications
1.1 CCR4 Antagonism
N-benzyl-2,4,5-trichlorobenzenesulfonamide has been identified as a CCR4 antagonist. Its ability to inhibit CCR4-mediated pathways suggests potential therapeutic uses in treating various inflammatory and allergic diseases. These include:
- Systemic Inflammatory Response Syndrome (SIRS)
- Anaphylaxis
- Allergic vasculitis
- Hepatitis
- Inflammatory bowel diseases such as Crohn's disease and ulcerative colitis
The compound's mechanism involves modulating immune responses by inhibiting the functions of effector cells associated with CCR4, making it a candidate for further development in anti-inflammatory therapies .
1.2 Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound derivatives. These compounds have shown promise in the context of Alzheimer's disease, where they may help mitigate neurodegeneration through antioxidant activities. The synthesis of various sulfonamide derivatives has been linked to improved biological efficacy against neurodegenerative conditions .
Biological Activities
2.1 Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds have demonstrated effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in cells. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its radical scavenging capabilities .
2.2 Anticonvulsant Effects
In pharmacological evaluations, certain derivatives of this compound have been tested for their anticonvulsant properties. These studies utilized animal models to assess the efficacy against various seizure types, indicating potential applications in epilepsy treatment. The findings suggest that these compounds may be effective as adjunct therapies alongside established anticonvulsants like valproic acid .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-2,4,5-trichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzenesulfonamide
- N-benzyl-4-chloro-5-sulfamoylanthranilic acid
- 4-chloro-3-sulfamoylbenzoic acid
Uniqueness
N-benzyl-2,4,5-trichlorobenzenesulfonamide is unique due to the specific arrangement of chlorine atoms on the benzene ring and the presence of the benzyl group
Biological Activity
N-benzyl-2,4,5-trichlorobenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
1. Antitumor Activity
Recent research has demonstrated significant antitumor properties of this compound derivatives. In vitro studies show that these compounds exhibit potent inhibitory effects on various cancer cell lines.
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 7d | MCF-7 (Breast) | 2.93 | Induces apoptosis via Bax/Bcl-2 ratio |
Compound 7d | A-549 (Lung) | 7.17 | VEGFR-2 inhibition |
Compound II | HCC827 | 6.26 | DNA binding in minor groove |
The compound showed an IC50 value of 2.93 µM against MCF-7 cells and demonstrated a pro-apoptotic effect by significantly increasing the Bax/Bcl-2 ratio, which is crucial for regulating cell death pathways .
The mechanism underlying the antitumor activity involves multiple pathways:
- Apoptosis Induction : The compound was found to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : Analysis revealed that treatment with the compound resulted in an increase in the sub-G1 phase population, indicating cell death and G2/M phase arrest .
- VEGFR-2 Inhibition : The compound exhibited significant inhibition of VEGFR-2 with an IC50 value of 435 nM, which is critical for angiogenesis in tumors .
3. Anticonvulsant Properties
In addition to its antitumor effects, this compound has shown promise as an anticonvulsant agent. Studies have indicated that derivatives of this compound possess significant anticonvulsant activity comparable to established medications like phenytoin.
Table 2: Anticonvulsant Activity
Compound | ED50 (mg/kg) | Administration Route | Comparison Drug |
---|---|---|---|
R-18 | 4.5 | i.p. | Phenytoin (6.5) |
R-19 | 17.3 | i.p. | Phenytoin (6.5) |
The R-enantiomer of one derivative exhibited a protective index significantly higher than phenytoin, suggesting a favorable safety profile .
4. Neuroleptic Activity
This compound also demonstrates neuroleptic properties. Compounds derived from this structure were evaluated for their effects on apomorphine-induced stereotyped behavior in rats.
Table 3: Neuroleptic Activity
Compound | Potency (times more active than) |
---|---|
YM-09151-2 | Haloperidol (13x), Metoclopramide (408x) |
This indicates that certain derivatives may be effective in treating psychosis with potentially fewer side effects compared to traditional neuroleptics .
5. Summary of Findings
The biological activity of this compound highlights its potential as a multi-functional therapeutic agent:
- Antitumor Effects : Potent against various cancer cell lines with mechanisms involving apoptosis and angiogenesis inhibition.
- Anticonvulsant Properties : Comparable efficacy to existing treatments with favorable safety profiles.
- Neuroleptic Potential : Promising candidates for psychotic disorders with enhanced potency over traditional drugs.
Properties
Molecular Formula |
C13H10Cl3NO2S |
---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
N-benzyl-2,4,5-trichlorobenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO2S/c14-10-6-12(16)13(7-11(10)15)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 |
InChI Key |
LKBQRBKMICACMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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